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Abstract
ZK824859 hydrochloride is a potent and selective small molecule inhibitor of urokinase

plasminogen activator (uPA), a serine protease implicated in the progression of various

diseases, including multiple sclerosis. This technical guide provides a comprehensive overview

of the discovery, synthesis, and biological evaluation of ZK824859 hydrochloride. It includes

detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of

the relevant biological pathway, serving as a valuable resource for researchers in the fields of

medicinal chemistry and drug development.

Discovery and Rationale
ZK824859 hydrochloride was identified through a drug discovery program aimed at

developing selective inhibitors of uPA for the potential treatment of multiple sclerosis.[1] The

rationale for targeting uPA stems from its role in the inflammatory and neurodegenerative

processes characteristic of the disease.

Mechanism of Action
Urokinase plasminogen activator is a key enzyme in the plasminogen activation system. It

converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn,

degrades components of the extracellular matrix, a process that is crucial for cell migration and
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tissue remodeling. In pathological conditions such as multiple sclerosis, overexpression of uPA

can lead to excessive breakdown of the blood-brain barrier and inflammatory cell infiltration into

the central nervous system. ZK824859 hydrochloride exerts its therapeutic effect by

selectively inhibiting the catalytic activity of uPA, thereby mitigating these detrimental

processes.

Quantitative Data
The inhibitory activity of ZK824859 hydrochloride was assessed against human and mouse

serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized in the

table below.

Enzyme Target Species IC50 (nM)

uPA Human 79

tPA Human 1580

Plasmin Human 1330

uPA Mouse 410

tPA Mouse 910

Plasmin Mouse 1600

Table 1: In vitro inhibitory activity of ZK824859 hydrochloride against various serine

proteases.

Experimental Protocols
Synthesis of ZK824859 Hydrochloride
The synthesis of ZK824859 hydrochloride is based on the procedures outlined by Islam et al.

(2018). The following represents a generalized synthetic scheme.

A detailed, step-by-step protocol for the synthesis of ZK824859 hydrochloride is proprietary

and not publicly available in the provided search results. The following is a conceptual workflow

based on common organic synthesis techniques for similar compounds.
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Conceptual Synthesis Workflow

Starting Material A
(e.g., Substituted Benzylamine)
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A conceptual workflow for the synthesis of ZK824859 hydrochloride.
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General Procedure:

Amide Coupling: A suitably substituted benzylamine derivative is coupled with a carboxylic

acid derivative in the presence of a coupling agent (e.g., HATU, HOBt) and a non-

nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2). The

reaction is typically stirred at room temperature until completion.

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to

remove water-soluble byproducts. The crude product is then purified using column

chromatography on silica gel.

Salt Formation: The purified free base of ZK824859 is dissolved in a suitable solvent (e.g.,

diethyl ether, methanol) and treated with a solution of hydrogen chloride in a non-protic

solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Isolation and Characterization: The resulting solid is collected by filtration, washed with a

non-polar solvent, and dried under vacuum to yield ZK824859 hydrochloride. The final

product is characterized by analytical techniques such as NMR, mass spectrometry, and

HPLC to confirm its identity and purity.

In Vitro Enzyme Inhibition Assays
The inhibitory potency of ZK824859 hydrochloride against uPA, tPA, and plasmin was

determined using chromogenic substrate assays.
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Enzyme Inhibition Assay Workflow

Prepare Assay Buffer and Reagents

Serially Dilute ZK824859 Hydrochloride Add Enzyme (uPA, tPA, or Plasmin)
to Microplate Wells

Add Diluted ZK824859 or Vehicle Control
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Add Chromogenic Substrate
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Workflow for the in vitro enzyme inhibition assays.
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General Protocol:

Reagents:

Assay Buffer: Tris-HCl buffer with appropriate pH and ionic strength.

Enzymes: Recombinant human or mouse uPA, tPA, and plasmin.

Substrates: Chromogenic substrates specific for each enzyme (e.g., S-2444 for uPA).

Test Compound: ZK824859 hydrochloride dissolved in DMSO.

Procedure:

The assays are performed in a 96-well microplate format.

The enzyme and various concentrations of the inhibitor are pre-incubated in the assay

buffer.

The reaction is initiated by the addition of the chromogenic substrate.

The change in absorbance over time is measured using a microplate reader at a

wavelength of 405 nm.

The initial reaction rates are calculated from the linear portion of the absorbance curves.

IC50 values are determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vivo Efficacy in an Experimental Autoimmune
Encephalomyelitis (EAE) Model
The in vivo efficacy of ZK824859 hydrochloride was evaluated in a mouse model of

experimental autoimmune encephalomyelitis (EAE), a commonly used animal model for

multiple sclerosis.

Protocol:
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Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by

immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in

complete Freund's adjuvant (CFA), followed by administration of pertussis toxin.

Treatment: ZK824859 hydrochloride is administered orally (p.o.) or intraperitoneally (i.p.)

daily, starting from the day of immunization (prophylactic model) or after the onset of clinical

signs (therapeutic model).

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a

scale of 0 to 5, where 0 represents no signs of disease and 5 represents a moribund state.

Data Analysis: The mean clinical scores for the treated and vehicle control groups are plotted

over time. The efficacy of the compound is assessed by its ability to reduce the severity

and/or delay the onset of clinical signs.

Signaling Pathway
ZK824859 hydrochloride inhibits the uPA-mediated signaling cascade, which plays a critical

role in neuroinflammation.
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uPA Signaling Pathway and Inhibition by ZK824859
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The uPA signaling pathway and the inhibitory action of ZK824859.
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Conclusion
ZK824859 hydrochloride is a promising, orally available, and selective inhibitor of urokinase

plasminogen activator. Its ability to potently inhibit uPA and demonstrate efficacy in a preclinical

model of multiple sclerosis highlights its potential as a therapeutic agent for neuroinflammatory

diseases. The data and protocols presented in this guide provide a valuable resource for

further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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